6-(Dimethylamino)pyridazine-4-carboxylic acid
CAS No.:
Cat. No.: VC15858476
Molecular Formula: C7H9N3O2
Molecular Weight: 167.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H9N3O2 |
---|---|
Molecular Weight | 167.17 g/mol |
IUPAC Name | 6-(dimethylamino)pyridazine-4-carboxylic acid |
Standard InChI | InChI=1S/C7H9N3O2/c1-10(2)6-3-5(7(11)12)4-8-9-6/h3-4H,1-2H3,(H,11,12) |
Standard InChI Key | XYZBFHQJRRFRAO-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C1=NN=CC(=C1)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
6-(Dimethylamino)pyridazine-4-carboxylic acid belongs to the pyridazine family, a six-membered aromatic ring containing two adjacent nitrogen atoms. The compound is systematically named 6-(dimethylamino)pyridazine-4-carboxylic acid, with the International Union of Pure and Applied Chemistry (IUPAC) name reflecting the positions of the dimethylamino (-N(CH)) and carboxylic acid (-COOH) groups on the pyridazine ring . Its molecular structure is represented by the SMILES notation CN(C)C1=NN=CC(=C1)C(=O)O
, which encodes the connectivity of atoms and functional groups .
Table 1: Key Molecular Identifiers
Property | Value | Source |
---|---|---|
CAS Registry Number | 1242458-48-5 | |
Molecular Formula | ||
Molecular Weight | 167.17 g/mol | |
InChI Key | XYZBFHQJRRFRAO-UHFFFAOYSA-N |
Synthesis and Manufacturing
Historical Synthetic Routes
While no direct synthesis protocol for 6-(dimethylamino)pyridazine-4-carboxylic acid is documented in the provided sources, related pyridazine carboxylic acids have been synthesized via cyclization and functional group modification. For example, 6-oxo-1H-pyridazine-4-carboxylic acid is produced through a multi-step process involving hydrazine-mediated cyclization of dimethyl 2-methylenebutanedioate, followed by oxidation and hydrolysis . Similar strategies could theoretically apply to the dimethylamino variant, substituting hydrazine with dimethylhydrazine or introducing the dimethylamino group via nucleophilic substitution.
Challenges in Functionalization
Introducing the dimethylamino group at the 6-position of pyridazine presents synthetic challenges due to the electron-deficient nature of the aromatic ring. Patent literature on analogous compounds highlights the use of protecting groups and selective oxidation to achieve regioselectivity . For instance, the ethyl ester of 6-oxo-1H-pyridazine-4-carboxylate is hydrolyzed under acidic or basic conditions to yield the carboxylic acid , suggesting that similar ester intermediates could be leveraged for 6-(dimethylamino)pyridazine-4-carboxylic acid synthesis.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound’s physicochemical properties are critical for its potential application in drug discovery. Key computed properties include:
Table 2: Computed Physicochemical Properties
Property | Value | Source |
---|---|---|
Hydrogen Bond Donor Count | 1 | |
Hydrogen Bond Acceptor Count | 5 | |
Rotatable Bond Count | 2 | |
Exact Mass | 167.069476538 Da | |
Topological Polar Surface Area | 66.3 Ų |
The carboxylic acid group contributes to its acidity, with a predicted pKa of approximately 3-4 for the carboxyl proton. The dimethylamino group, with a pKa of ~10-11, remains protonated under physiological conditions, influencing the compound’s solubility and interaction with biological targets.
Future Research Directions
Synthetic Methodology Development
Efforts to optimize the synthesis of 6-(dimethylamino)pyridazine-4-carboxylic acid could focus on one-pot reactions or catalytic amination strategies to improve yield and scalability. The success of analogous processes, such as the oxidation of methyl 6-oxohexahydropyridazine-4-carboxylate , suggests that dehydrogenation or photochemical methods might be adaptable.
Biological Screening
High-throughput screening of this compound against disease-relevant targets (e.g., kinases, GPCRs) could uncover novel bioactivities. Molecular docking studies may also predict its interaction with enzymes like cyclooxygenase or phosphodiesterase, guiding experimental validation.
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